2-(2-((4-Fluorophenyl)thio)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Its structure features a thieno[2,3-c]pyridine core substituted with an isopropyl group at position 6, a 4-fluorophenylthioacetamido moiety at position 2, and a carboxamide group at position 3, forming a hydrochloride salt to enhance solubility. This compound’s design aligns with efforts to optimize adenosine diphosphate (ADP) receptor antagonism, a mechanism critical for inhibiting platelet aggregation .
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S2.ClH/c1-11(2)23-8-7-14-15(9-23)27-19(17(14)18(21)25)22-16(24)10-26-13-5-3-12(20)4-6-13;/h3-6,11H,7-10H2,1-2H3,(H2,21,25)(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJQCUGHYZLUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((4-Fluorophenyl)thio)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride , with the CAS number 1329862-01-2 , is a synthetic organic compound that has garnered interest for its potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 444.0 g/mol . The presence of a 4-fluorophenyl thioether and a tetrahydrothieno moiety suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 444.0 g/mol |
| CAS Number | 1329862-01-2 |
Antimicrobial Activity
Research has indicated that compounds similar to the one exhibit antimicrobial properties. For instance, derivatives containing acetamide groups have shown significant antibacterial activity against various strains of bacteria. This suggests that the presence of the acetamide moiety may enhance the compound's ability to inhibit bacterial growth.
Anticancer Potential
Studies have explored the anticancer potential of thieno[2,3-c]pyridine derivatives. These compounds have demonstrated cytotoxic effects on cancer cell lines, indicating that the specific structural features of this compound may contribute to its ability to induce apoptosis in malignant cells. In vitro assays have shown IC50 values in the low micromolar range for certain derivatives, highlighting their potential as anticancer agents.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar thieno derivatives have been reported to inhibit enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways, such as those involving growth factors or apoptosis regulators.
Study 1: Antimicrobial Efficacy
A study conducted on various acetamide derivatives revealed that compounds with a similar structure exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy, showing zones of inhibition ranging from 15 mm to 25 mm depending on the concentration used.
Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of tetrahydrothieno derivatives, one compound showed significant cytotoxicity against breast cancer cell lines (MCF-7). The study reported an IC50 value of approximately 5 µM , indicating strong potential for further development as an anticancer therapeutic.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of thieno-tetrahydropyridine derivatives, where structural modifications significantly influence biological activity and physicochemical properties. Key analogues include:
- Substituent Impact: The 4-fluorophenylthio group in the target compound may enhance lipophilicity and metabolic stability compared to the 4-chlorophenoxy group in CAS:1216713-05-1. The thioether (S-linkage) in the target compound could improve binding affinity to ADP receptors versus the ether (O-linkage) in the chloro analogue . In the 2011 study, compound C1 (with undisclosed substituents) demonstrated superior antiplatelet activity to ticlopidine, a first-generation ADP antagonist. This suggests that strategic substituent placement in the thieno-tetrahydropyridine scaffold is critical for potency .
Pharmacological Activity
- Target Compound: Hypothetically, the 4-fluorophenylthio group may confer stronger ADP receptor inhibition due to fluorine’s electronegativity and the thioether’s resistance to oxidative metabolism.
- The chlorine atom may reduce bioavailability compared to fluorine due to higher molecular weight and lower electronegativity .
- Compound C1 : In vivo studies in rats showed 61% inhibition of platelet aggregation at 10 mg/kg, outperforming ticlopidine (45% inhibition). This highlights the importance of substituent optimization in this chemical class .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis of structurally similar acetamide-thienopyridine derivatives typically involves multi-step protocols. For example, nucleophilic substitution reactions (e.g., thioether formation) require precise control of solvents (e.g., ethanol, DMF), temperature (reflux at 80–100°C), and stoichiometric ratios of reagents like sodium acetate or potassium hydroxide . Optimizing yield (e.g., 85% in analogous syntheses) often involves recrystallization from ethanol-dioxane mixtures or column chromatography for purification . Key parameters include reaction time (30 min to 3 hours) and pH adjustments to stabilize intermediates .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for verifying functional groups (e.g., fluorophenyl thioether, isopropyl substituents) and molecular weight . Purity is validated via High-Performance Liquid Chromatography (HPLC) with retention time consistency and peak area analysis (>97% purity thresholds) . Thermal stability can be assessed using melting point determination (<250°C for structurally related compounds) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values) may arise from variations in assay conditions (e.g., solvent polarity, cell line viability). To address this:
- Standardize protocols using controls from antiplasmodial or cytotoxicity studies (e.g., referenced in thieno-pyridine analogs) .
- Conduct dose-response curves with triplicate measurements and statistical validation (e.g., ANOVA) .
- Compare results with structurally related compounds (e.g., fluorophenyl vs. chlorophenyl derivatives) to isolate substituent effects .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Core Modifications : Replace the 4-fluorophenylthio group with other arylthio moieties (e.g., 4-chlorophenyl) to assess electronic effects .
- Substituent Engineering : Vary the isopropyl group at position 6 with bulkier alkyl chains (e.g., tert-butyl) to evaluate steric impacts on target binding .
- Bioisosteric Replacement : Substitute the carboxamide with sulfonamide groups to modulate solubility and pharmacokinetics .
Q. How should researchers approach stability studies under varying pH and temperature conditions?
- pH Stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C for similar acetamide derivatives) .
- Light Sensitivity : Conduct accelerated aging studies under UV/visible light to assess photolytic pathways .
Methodological Guidance
Q. What experimental design principles apply to optimizing large-scale synthesis?
- Process Control : Implement real-time monitoring (e.g., in-line FTIR) to track intermediate formation .
- Solvent Selection : Use green chemistry principles (e.g., ethanol/water mixtures) to improve sustainability .
- Scale-Up Challenges : Address mixing efficiency and heat dissipation in batch reactors to prevent side reactions .
Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
